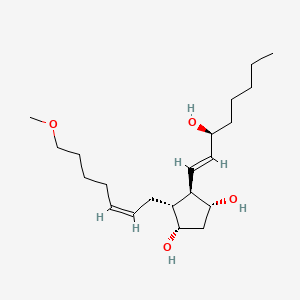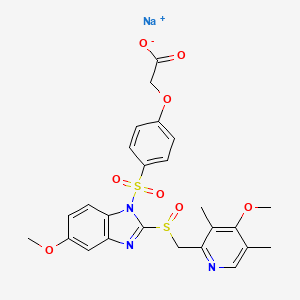
Aloenin
Descripción general
Descripción
Aloenin, also known as barbaloin , is a bitter, yellow-brown colored compound found in the exudate of at least 68 Aloe species . It is known to have pronounced anti-inflammatory and antihistaminic properties and the ability to inhibit secretion of stomach juice .
Synthesis Analysis
Aloenin is quantitatively determined using spectrophotometric and chromatographic methods . A method for quantitative determination of aloenin by microcolumn reversed-phase HPLC with UV detection (306 nm) was developed . This method was used for analysis of Aloe arborescens Mill. leaves, ex tempore obtained juice, and some medicines .
Molecular Structure Analysis
Aloenin has a molecular formula of C19H22O10 . Its average mass is 410.372 Da and its monoisotopic mass is 410.121307 Da .
Chemical Reactions Analysis
Aloenin is a very bitter tasting component found in the leaf exudant of aloe and has been derived from phenylpyrone . It is known to suppress hunger .
Physical And Chemical Properties Analysis
Aloenin has a density of 1.6±0.1 g/cm3, a boiling point of 787.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It also has an enthalpy of vaporization of 120.2±3.0 kJ/mol and a flash point of 282.2±26.4 °C .
Aplicaciones Científicas De Investigación
- Aloenin A, along with other compounds found in Aloe species, displays strong antioxidant properties. These antioxidants help neutralize free radicals and reactive oxygen species (ROS), contributing to overall health and disease prevention .
- Aloenin A is stable in the digestive system, making it a valuable ingredient in topical skincare products. It supports skin health by promoting collagen synthesis, reducing inflammation, and enhancing wound healing .
Antioxidant Activity
Skin Health and Beauty
Salehi, B., et al. (2018). Aloe Genus Plants: From Farm to Food Applications and Phytopharmacotherapy. Int. J. Mol. Sci., 19(9), 2843. Read more Shim, J. S., & Kwon, H. (2010). The Genus Aloe: Phytochemistry and Therapeutic Uses. In Aloe Vera (pp. 107-128). Springer. Read more
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Aloenin is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.
Biochemical Pathways
Aloenin’s action on the COX-1 enzyme affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, a group of compounds that includes prostaglandins. By inhibiting COX-1, Aloenin can influence the production of these compounds, potentially leading to anti-inflammatory effects .
Result of Action
The inhibition of COX-1 by Aloenin can lead to a decrease in the production of prostaglandins . This can result in anti-inflammatory effects , as prostaglandins play a key role in the inflammatory response . Additionally, Aloenin has been associated with anticancer properties , potentially due to its effects on cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aloenin. For instance, light exposure and plant respiration can affect the biosynthesis of Aloenin . Furthermore, the form of Aloenin being tested can impact its antibacterial activity . Understanding these factors can help optimize the use of Aloenin in therapeutic applications.
Propiedades
IUPAC Name |
6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJNVVJUICKJEQ-LQDZTQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191751 | |
| Record name | Aloenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aloenin | |
CAS RN |
38412-46-3 | |
| Record name | Aloenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















